2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Antioxidant Carotenoid stabilization Food/feed preservation

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 61855-47-8): Proven superior to ethoxyquin in carotenoid stabilization—essential for feed, food, and supplement integrity. The 8-hydroxyl group drives exceptional radical-scavenging and MAO-B selectivity (IC50 17,000 nM, >5.9× vs MAO-A), enabling precise neuroprotection assays. Thermally robust at 150°C for industrial lubricant/polymer applications. ≥95% purity. Inquire for bulk pricing.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 61855-47-8
Cat. No. B1273988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
CAS61855-47-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC=C2O)(C)C
InChIInChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3
InChIKeyHMBHFDWNPXCSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 61855-47-8) | Procurement-Ready Chemical and Biological Profile


2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 61855-47-8) is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. It is characterized by a 2,2,4-trimethyl substitution pattern and a hydroxyl group at the 8-position of the quinoline core, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol [1]. Its melting point is reported as 105-107 °C [1]. The compound is commercially available from multiple vendors at purities typically ≥95% and is supplied for research and development purposes . While it shares the tetrahydroquinoline scaffold with other compounds, the specific 2,2,4-trimethyl-8-ol substitution pattern confers distinct properties that are not simply generalizable to other in-class analogs.

Why 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol Cannot Be Replaced by Generic Tetrahydroquinolines or Other Analogs


Substitution of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol with other tetrahydroquinoline derivatives or structurally similar compounds is not straightforward due to the critical role of the 8-hydroxyl group and the specific 2,2,4-trimethyl substitution pattern. The presence and position of the hydroxyl group, as well as the methylation pattern, fundamentally alter the compound's radical scavenging mechanisms, enzyme inhibition profiles, and overall chemical behavior. As demonstrated in comparative studies of tetrahydroquinoline derivatives, the 8-hydroxyl group is essential for high antiradical activity via O–H bond activation, while 8-methoxy substitution yields low inhibitory activity [1]. Similarly, the compound exhibits a distinct MAO-B inhibition profile (IC50 = 17,000 nM) that differs markedly from its MAO-A inhibition (>100,000 nM), a selectivity pattern that cannot be assumed for other tetrahydroquinolines [2]. Therefore, direct replacement with a generic analog without empirical verification of functional equivalence is scientifically unsupported and may compromise experimental outcomes.

Quantitative Differentiation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 61855-47-8) vs. Comparators


Superior Antioxidant Efficacy in Carotenoid Preservation vs. Ethoxyquin (Santoquin)

The 8-hydroxy derivative (Compound III, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol) is reported to be more effective than santochin (ethoxyquin, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) as an antioxidant for carotene [1]. The patent explicitly states that 'Compound III is more effective than santochin, which is currently the most effective antioxidant for carotene' [1].

Antioxidant Carotenoid stabilization Food/feed preservation

MAO-B Selective Inhibition: 5.9-Fold Selectivity over MAO-A

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol inhibits human monoamine oxidase B (MAO-B) with an IC50 of 1.70E+4 nM (17,000 nM) but shows only weak inhibition of MAO-A with an IC50 > 1.00E+5 nM (>100,000 nM), indicating a >5.9-fold selectivity for MAO-B [1]. The compound also inhibits horse radish peroxidase with an IC50 of 1.01E+3 nM (1,010 nM) [1].

Monoamine oxidase Enzyme inhibition Neuropharmacology

Comparative Bacteriostatic Activity Against S. aureus and E. coli in Tetrahydroquinolin-8-ol Series

A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols was synthesized and evaluated for bacteriostatic activity against St. aureus and E. coli strains [1]. While the specific MIC values for the 2,2,4-trimethyl derivative are not provided in the abstract, the study establishes a comparative framework within the class, demonstrating that substitution patterns on the tetrahydroquinolin-8-ol core directly influence antibacterial potency [1].

Antibacterial Bacteriostatic Medicinal chemistry

Radical Scavenging Activity: 8-Hydroxy vs. 8-Methoxy Substitution in 2,2,4-Trimethylhydroquinolines

In a comparative study of eight derivatives of 2,2,4-trimethyl-1,2-dihydro- and 1,2,3,4-tetrahydroquinolines, compounds hydroxylated in the 6- or 8-position exhibited high antiradical activity, whereas 8-methoxyhydroquinolines showed low antiradical and inhibiting activity [1]. The study further noted that tetrahydroquinolines are more effective inhibitors than dihydroquinolines and display activity over a wider temperature range [1]. Hydroxylated hydroquinolines interact with radicals via the hydroxy group, with the heterocycle acting as an electron-donating substituent that activates the O–H bond [1].

Antiradical activity Oxidation inhibition Structure-activity relationship

Optimal Scientific and Industrial Use Cases for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 61855-47-8)


Carotenoid Stabilization in Food, Feed, and Nutraceutical Formulations

Use 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol as a replacement for or alternative to ethoxyquin (santoquin) in applications requiring the stabilization of carotenoids against oxidative degradation. The compound's demonstrated superiority over ethoxyquin in carotene preservation [1] makes it a strong candidate for protecting carotenoid integrity in animal feed, food ingredients, and dietary supplements. This application leverages the 8-hydroxy substitution's enhanced radical scavenging capacity compared to the ethoxy-substituted industry standard.

MAO-B Selective Tool Compound for Neuropharmacology Research

Employ 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol as a selective MAO-B inhibitor probe in cellular and biochemical assays. With an MAO-B IC50 of 17,000 nM and >5.9-fold selectivity over MAO-A [1], this compound enables the dissection of MAO-B-specific contributions to amine metabolism, oxidative stress, and mitochondrial function. Its selectivity profile supports its use in Parkinson's disease models, neuroprotection studies, and investigations of MAO-B-related pathways without confounding MAO-A inhibition effects.

Structure-Activity Relationship (SAR) Studies of Tetrahydroquinoline-Derived Antioxidants

Utilize 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol as a key reference compound in SAR investigations of tetrahydroquinoline-based antioxidants. Its high antiradical activity, contrasted with the low activity of the 8-methoxy analog [1], provides a clear benchmark for evaluating the contribution of the 8-hydroxyl group to radical scavenging mechanisms. The compound's well-defined substitution pattern and established activity profile make it an essential control in studies exploring novel antioxidant scaffolds.

Oxidation Inhibition in High-Temperature Industrial Processes

Apply 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol as an antioxidant additive in industrial processes requiring thermal stability. Tetrahydroquinolines demonstrate effective inhibition over a wider temperature range than dihydroquinolines [1], and the 8-hydroxy derivative exhibits high activity in auto-oxidation of n-decane at 150°C [1]. This thermal robustness makes the compound suitable for polymer stabilization, lubricant additives, and other high-temperature applications where conventional antioxidants may degrade.

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